N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide - 688773-86-6

N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Catalog Number: EVT-3071688
CAS Number: 688773-86-6
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of isatoic anhydride with amines: This method involves the condensation of isatoic anhydride with an appropriate amine, followed by cyclization to form the quinazoline-2,4(1H,3H)-dione ring system. [, ]
  • Curtius rearrangement: This method involves the conversion of a carboxylic acid to an azide, followed by rearrangement to an isocyanate, and subsequent reaction with an amine to form the quinazoline-2,4(1H,3H)-dione ring. []
Chemical Reactions Analysis
  • N-alkylation: Alkylation of the nitrogen atoms in the quinazoline-2,4(1H,3H)-dione ring can modulate the compound's physicochemical properties and biological activity. []
  • Condensation reactions: The carbonyl groups can participate in condensation reactions with various nucleophiles, leading to the formation of new heterocyclic systems. [, ]
Mechanism of Action
  • Inhibition of tyrosine kinases: Some quinazoline-2,4(1H,3H)-dione derivatives, like the ones mentioned in paper [], act as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme involved in B cell receptor signaling. By inhibiting BTK, these compounds disrupt B cell activation and proliferation, making them potentially useful for treating autoimmune diseases.
Applications
  • Antitumor agents: Many quinazoline-2,4(1H,3H)-dione derivatives exhibit potent antitumor activity against various cancer cell lines, including colon cancer and hepatocellular carcinoma. []
  • Antimicrobial agents: Some quinazoline-2,4(1H,3H)-dione derivatives have demonstrated significant antibacterial and antifungal activities. []
  • Treatment of autoimmune diseases: As mentioned earlier, some quinazoline-2,4(1H,3H)-dione derivatives can act as BTK inhibitors, making them potentially useful for treating autoimmune diseases like lupus and rheumatoid arthritis. []

6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142)

  • Compound Description: BMS-986142 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). [] It exhibits favorable in vivo properties, efficacy, tolerability, and safety profile, leading to its advancement into clinical studies for treating autoimmune diseases. []
  • Compound Description: This compound serves as a key intermediate in synthesizing novel quinazoline derivatives, specifically pyrazoline and pyrimidine derivatives. [] These derivatives were subsequently evaluated for their in vitro antimicrobial and antioxidant activities. []
  • Relevance: This compound is structurally similar to N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide, sharing the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. The key difference lies in the substituent attached to the nitrogen at position 3 of the quinazoline ring. While N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide has a propanamide group, this compound has a phenylacetamide group.

6-(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones (7a–e)

  • Compound Description: This series of compounds represents a novel class of triazolyl-quinazolinediones synthesized and evaluated for potential antitumor activity. []
  • Relevance: These compounds share the core quinazoline-2,4(1H,3H)-dione structure with N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide. The significant structural difference is the presence of a triazole ring directly attached to the quinazoline moiety, replacing the propanamide substituent found in N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide. This modification illustrates how incorporating different heterocyclic rings can contribute to distinct biological activities.

2,6(4-2-Substituted-1,3,5-triazin-1(2H)-yl)-3-phenylquinazoline-2,4(1H,3H)-diones (8a–k)

  • Compound Description: This series of triazinyl-quinazolinediones was synthesized and evaluated for potential antitumor activity. []
  • Relevance: These compounds also share the core quinazoline-2,4(1H,3H)-dione structure with N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide but are distinguished by the presence of a triazine ring, unlike the propanamide substituent in the target compound. This variation underscores the potential of incorporating different heterocyclic systems to modify the biological properties of quinazoline-based compounds.

Alkyl 2-[2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl]benzoates

  • Compound Description: This is a novel class of alkyl derivatives synthesized from urea derivatives via condensation reactions. []

(2S)-3-cyclohexyl-2-(6-fluoro-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide

  • Compound Description: This compound acts as a novel activator of human glucokinase. []
  • Relevance: This compound, although structurally more complex, shares the 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core with N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide. It features a cyclohexyl group and a thiazole ring, demonstrating how the introduction of diverse substituents can influence interactions with biological targets and modulate activity.

Properties

CAS Number

688773-86-6

Product Name

N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

IUPAC Name

N-cyclopropyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Molecular Formula

C14H15N3O3

Molecular Weight

273.292

InChI

InChI=1S/C14H15N3O3/c18-12(15-9-5-6-9)7-8-17-13(19)10-3-1-2-4-11(10)16-14(17)20/h1-4,9H,5-8H2,(H,15,18)(H,16,20)

InChI Key

AUQPDRQHLSDLBE-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.